Product packaging for 1-(4-Octylpyridin-3-yl)ethan-1-one(Cat. No.:CAS No. 195143-65-8)

1-(4-Octylpyridin-3-yl)ethan-1-one

Cat. No.: B12575465
CAS No.: 195143-65-8
M. Wt: 233.35 g/mol
InChI Key: CWDHQNSQXFNXHA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical science. numberanalytics.comnumberanalytics.com Its unique electronic properties, arising from the electronegative nitrogen atom, impart a dipole moment and influence its reactivity, making it a versatile building block in organic synthesis. numberanalytics.comglobalresearchonline.net Pyridine scaffolds are prevalent in a vast number of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comresearchgate.net In the pharmaceutical industry, the pyridine nucleus is a key component in thousands of drug molecules, where it can enhance solubility, bioavailability, and binding interactions with biological targets. researchgate.netnih.gov Many approved drugs for a wide range of diseases, such as cancer, inflammation, and infectious diseases, incorporate a pyridine moiety. nih.govrsc.org

Role of Acetophenone (B1666503) and Pyridyl Ketone Moieties in Molecular Design

Acetophenone, characterized by a ketone group attached to a benzene (B151609) ring, and its heterocyclic analogue, the pyridyl ketone, are crucial synthons in organic chemistry. The ketone functional group serves as a versatile "chemical handle" that can participate in a wide array of chemical transformations, including reductions, nucleophilic additions, and condensations. studyraid.com This reactivity allows for the construction of more complex molecular architectures. studyraid.com Acetophenone derivatives themselves have been investigated for a range of pharmacological activities and are key intermediates in the synthesis of numerous pharmaceuticals. mdpi.comrsc.org Pyridyl ketones, such as di(2-pyridyl) ketone, are also important as ligands in coordination chemistry and as building blocks for more complex heterocyclic systems. sigmaaldrich.comacs.org The combination of a pyridine ring and a ketone function, as seen in pyridyl ketones, offers a rich platform for developing novel compounds with specific electronic and steric properties.

Contextualization of 1-(4-Octylpyridin-3-yl)ethan-1-one within Contemporary Organic Chemistry Research

The compound this compound integrates three key structural features: a pyridine core, an acetyl group at the 3-position, and a long alkyl (octyl) chain at the 4-position. The pyridine ring provides a polar, basic center capable of hydrogen bonding and metal coordination. The 3-acetyl group is a site for further chemical modification and can influence the electronic properties of the pyridine ring. The 4-octyl group is a nonpolar, lipophilic chain that can significantly impact the molecule's solubility, membrane permeability, and potential for self-assembly or interaction with hydrophobic pockets in biological macromolecules.

While specific studies on this exact molecule are not prominent, its structure suggests potential applications in areas where amphiphilic molecules are of interest, such as in the development of novel surfactants, liquid crystals, or as building blocks for supramolecular assemblies. In medicinal chemistry, the introduction of a long alkyl chain can be a strategy to modulate the pharmacokinetic properties of a drug candidate.

Overview of Research Methodologies Applicable to Novel Heterocyclic Ketones

The synthesis and characterization of a novel heterocyclic ketone like this compound would follow established methodologies in organic chemistry.

Synthesis: The construction of this molecule would likely involve a cross-coupling reaction to attach the octyl group to a pre-functionalized pyridine ring, such as a halopyridine. Subsequent introduction of the acetyl group could be achieved through various acylation methods. Alternatively, the pyridine ring itself could be constructed through a cyclization reaction involving precursors already bearing the octyl and acetyl functionalities.

Characterization: Once synthesized, the identity and purity of the compound would be established using a combination of spectroscopic and analytical techniques. ijpsjournal.comrroij.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, confirming the connectivity of the atoms and the positions of the substituents on the pyridine ring. rroij.com

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure. rroij.com High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, notably the carbonyl (C=O) stretch of the ketone.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be employed to assess the purity of the compound. ijpsjournal.com

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, providing further evidence of the compound's empirical formula. royalsocietypublishing.org

Aims and Scope of Academic Inquiry into this compound

Given its structure, academic inquiry into this compound would likely focus on several key areas:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this and related compounds. This could involve exploring novel catalytic systems for the key bond-forming reactions.

Physicochemical Properties: Investigating properties such as solubility, melting point, and stability. The amphiphilic nature of the molecule would also warrant studies into its behavior at interfaces and its potential for self-assembly.

Reactivity Studies: Exploring the chemical reactivity of the ketone and the pyridine ring to synthesize a library of new derivatives for further investigation.

Biological Screening: Given the prevalence of pyridine and acetophenone motifs in bioactive molecules, this compound could be screened for a variety of biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects.

Data Tables

As specific experimental data for this compound is not available in the public domain, the following tables provide representative data for analogous and structurally related compounds to illustrate the types of information that would be gathered during its characterization.

Table 1: Physicochemical Properties of Related Pyridine and Acetophenone Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Acetylpyridine350-03-8C₇H₇NO121.1413-14
4-Acetylpyridine1122-54-9C₇H₇NO121.1413-16
1-(4-Bromopyridin-3-yl)ethan-1-one192575-17-0C₇H₆BrNO200.04N/A
Acetophenone98-86-2C₈H₈O120.1519-20
4'-Methylacetophenone122-00-9C₉H₁₀O134.1822-24

Data sourced from publicly available chemical supplier information.

Table 2: Representative Spectroscopic Data for a Hypothetical 1-(4-Alkylpyridin-3-yl)ethan-1-one

TechniqueExpected Features
¹H NMR Signals corresponding to aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and signals for the protons of the octyl chain (triplet for the terminal methyl, multiplets for the methylene (B1212753) groups).
¹³C NMR A signal for the carbonyl carbon (ketone), signals for the aromatic carbons of the pyridine ring, a signal for the acetyl methyl carbon, and signals for the carbons of the octyl chain.
IR (cm⁻¹) A strong absorption band around 1680-1700 cm⁻¹ characteristic of an aryl ketone C=O stretch, and C-H stretching bands for the aromatic and aliphatic parts of the molecule.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of C₁₅H₂₃NO (233.35 g/mol ).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO B12575465 1-(4-Octylpyridin-3-yl)ethan-1-one CAS No. 195143-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

195143-65-8

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

1-(4-octylpyridin-3-yl)ethanone

InChI

InChI=1S/C15H23NO/c1-3-4-5-6-7-8-9-14-10-11-16-12-15(14)13(2)17/h10-12H,3-9H2,1-2H3

InChI Key

CWDHQNSQXFNXHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=NC=C1)C(=O)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 1 4 Octylpyridin 3 Yl Ethan 1 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in the structural elucidation of a newly synthesized compound, providing a highly accurate mass measurement from which the elemental composition can be definitively determined. For 1-(4-Octylpyridin-3-yl)ethan-1-one, with a chemical formula of C15H23NO, the expected exact mass can be calculated.

An experimental HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]+. This experimental value, when compared to the calculated exact mass, should be within a very low tolerance, typically less than 5 parts per million (ppm), to confirm the molecular formula. mdpi.com

Table 1: Theoretical Mass Data for this compound

PropertyValue
Molecular Formula C15H23NO
Calculated Exact Mass 233.17796
Monoisotopic Mass 233.17796 Da
[M+H]+ 234.18577

This table presents the theoretical mass values for the target compound. Experimental verification is required.

Two-Dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR)

While 1D NMR provides initial information on the chemical environments of protons and carbons, 2D NMR techniques are indispensable for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) Analysis

The COSY experiment identifies protons that are spin-spin coupled, typically over two or three bonds. For this compound, the COSY spectrum would be crucial for establishing the connectivity within the octyl chain and confirming the relationships between the protons on the pyridine (B92270) ring.

Expected COSY Correlations:

Cross-peaks would be observed between adjacent methylene (B1212753) groups in the octyl chain (e.g., between the protons of C1'-H2 and C2'-H2, C2'-H2 and C3'-H2, and so on down the chain).

Correlations would be seen between the aromatic protons on the pyridine ring, for instance, between H-2 and H-5, and H-5 and H-6, depending on the coupling constants.

The protons of the acetyl methyl group (CH3) would likely appear as a singlet and thus not show COSY cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) Analysis

HSQC and HMBC are powerful 2D NMR experiments that map the correlations between protons and carbons. researchgate.netdiva-portal.orgnih.gov

The HSQC spectrum directly correlates each proton to the carbon atom it is attached to (one-bond correlation). This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the signal for the C-2 proton of the pyridine ring would show a cross-peak with the C-2 carbon signal.

The HMBC spectrum, on the other hand, reveals longer-range correlations (typically over two or three bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule.

Expected HMBC Correlations:

The protons of the acetyl methyl group would show a correlation to the carbonyl carbon (C=O) and to the C-3 carbon of the pyridine ring.

The protons on C-2 and C-5 of the pyridine ring would show correlations to neighboring carbons within the ring.

The protons of the first methylene group of the octyl chain (C1'-H2) would show correlations to C-3, C-4, and C-5 of the pyridine ring, confirming the attachment point of the alkyl chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine Ring
C-2~8.5~150
C-3-~135
C-4-~145
C-5~7.2~125
C-6~8.6~152
Acetyl Group
C=O-~198
CH₃~2.5~25
Octyl Chain
C-1'~2.6~32
C-2' to C-7'~1.2-1.6~22-31
C-8'~0.9~14

Note: These are predicted values based on known data for similar structures and require experimental verification.

NOESY (Nuclear Overhauser Effect Spectroscopy) for Stereochemical Assignment

The NOESY experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, a NOESY spectrum would reveal spatial relationships between the protons of the acetyl group, the pyridine ring, and the octyl chain, providing insights into the preferred conformation of the molecule in solution. For instance, NOE cross-peaks between the acetyl protons and the H-2 proton of the pyridine ring would suggest a particular orientation of the acetyl group relative to the ring.

Vibrational Spectroscopy Analysis (FT-IR and Raman) for Functional Group Identification

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of characteristic functional groups. researchgate.netresearchgate.netnih.gov

Expected Vibrational Bands:

C=O Stretch: A strong, sharp absorption in the FT-IR spectrum, typically around 1680-1700 cm⁻¹, characteristic of an aryl ketone. This band would also be present, though likely weaker, in the Raman spectrum.

C=C and C=N Stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region in both FT-IR and Raman spectra.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl and acetyl groups would appear just below 3000 cm⁻¹.

C-H Bending: Various C-H bending vibrations for the aromatic and aliphatic parts of the molecule would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Anticipated Key Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3050-3150FT-IR, Raman
Aliphatic C-H Stretch2850-2960FT-IR, Raman
C=O Stretch (Ketone)1680-1700FT-IR (Strong), Raman (Weak)
C=C/C=N Stretch (Pyridine Ring)1400-1600FT-IR, Raman

This table presents anticipated vibrational frequencies. Experimental spectra are necessary for confirmation.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. figshare.comresearchgate.net The conjugated system of the pyridine ring and the acetyl group in this compound would be expected to give rise to characteristic absorption bands in the UV region. The position and intensity of these bands (λmax and molar absorptivity) are sensitive to the electronic nature of the substituents.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. researchgate.netresearchgate.net While not all molecules are fluorescent, the presence of an extended π-system in this compound suggests that it may exhibit fluorescence. If so, the emission spectrum, characterized by its maximum emission wavelength (λem) and quantum yield, would provide further insights into the electronic structure and excited state properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination of this compound

No crystallographic data for this compound is available in the primary crystallographic databases (such as the Cambridge Crystallographic Data Centre - CCDC). The determination of a crystal structure is a prerequisite for a detailed discussion of its solid-state characteristics. Without this foundational data, an empirical analysis of its crystal packing, intermolecular interactions, and solid-state conformation is not possible.

Crystal Packing and Intermolecular Interactions

A definitive analysis of crystal packing and intermolecular forces, such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions, is contingent upon the experimental determination of the compound's crystal structure. libretexts.org In the absence of a solved crystal structure for this compound, any discussion of these features would be purely speculative.

Conformational Analysis in the Solid State

The precise three-dimensional arrangement of the atoms in this compound within a crystal lattice, including the torsion angles of the octyl chain and the orientation of the acetyl group relative to the pyridine ring, can only be ascertained through X-ray diffraction analysis. As no such studies have been published, a conformational analysis in the solid state cannot be performed.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment (if chiral derivatives are considered)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties. A search for published research on chiral derivatives of this compound, which would be necessary for analysis by Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), did not yield any results. nih.govnih.gov The synthesis and chiroptical analysis of such derivatives have not been reported in the scientific literature, precluding any discussion on enantiomeric purity assessment using these techniques. nih.govnih.gov

Theoretical and Computational Investigations of 1 4 Octylpyridin 3 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic and geometric properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on the electron density. epstem.net For 1-(4-Octylpyridin-3-yl)ethan-1-one, DFT calculations can be employed to determine its optimized geometry, electronic properties, and molecular orbitals.

A typical DFT calculation involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)). epstem.net The results of such a calculation would provide insights into the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. epstem.net

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D
Total Energy-850.12 Hartrees

Note: The data in this table is hypothetical and represents typical values that would be obtained from DFT calculations for a molecule of this nature.

Ab Initio Methods for High-Accuracy Energy Calculations

Ab initio methods are quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wayne.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high-accuracy energy calculations for molecules. rsc.org

For this compound, high-level ab initio calculations could be used to obtain a precise value for the ground-state energy. These calculations are computationally more demanding than DFT but can serve as a benchmark for other methods.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical methods are also capable of predicting various spectroscopic properties.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net These calculations can predict the ¹H and ¹³C NMR spectra, aiding in the structural elucidation of the molecule. arxiv.org

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental IR spectra to identify characteristic functional groups. epstem.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states, providing information about the wavelengths of maximum absorption (λ_max). nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted ParameterValue
¹H NMRChemical Shift (ppm)δ 8.5-9.0 (pyridyl), 7.2-7.8 (pyridyl), 2.6 (acetyl), 2.5 (octyl-CH₂), 1.2-1.6 (octyl-CH₂), 0.9 (octyl-CH₃)
¹³C NMRChemical Shift (ppm)δ 200 (C=O), 120-155 (pyridyl), 35 (acetyl), 22-32 (octyl), 14 (octyl-CH₃)
IRWavenumber (cm⁻¹)~1680 (C=O stretch), ~2920 (C-H stretch, alkyl), ~3050 (C-H stretch, aryl)
UV-Visλ_max (nm)~275 nm

Note: The data in this table is hypothetical and based on typical values for similar molecular structures.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on the electronic structure, molecular mechanics and dynamics simulations are used to study the conformational and dynamic behavior of molecules over time.

Conformational Analysis and Potential Energy Surfaces

The long octyl chain of this compound allows for a large number of possible conformations. Conformational analysis aims to identify the low-energy conformations of the molecule. This is often done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The results of a conformational analysis can be visualized as a potential energy surface (PES). libretexts.org A PES is a multidimensional plot that shows the energy of a molecule as a function of its geometric parameters. libretexts.orgaps.org For this compound, the key dihedral angles would be those around the C-C bonds of the octyl chain and the bond connecting the pyridine (B92270) ring to the acetyl group.

Solvation Effects and Solvent-Accessible Surface Area

The behavior of a molecule can be significantly influenced by the solvent it is in. Solvation models can be used to account for these effects in computational studies. bohrium.com

The solvent-accessible surface area (SASA) is a measure of the surface area of a molecule that is accessible to a solvent. wikipedia.org It is often calculated using a "rolling ball" algorithm where a probe sphere, representing a solvent molecule, is rolled over the surface of the molecule. wikipedia.orgresearchgate.net The SASA is useful for understanding how a molecule will interact with a solvent and is often used in calculations of solvation free energy. nih.gov For this compound, the SASA would be influenced by the conformation of the octyl chain.

Dynamic Behavior and Rotational Barriers

The dynamic behavior of this compound is largely dictated by the rotational freedom around its single bonds. Of particular interest are the rotational barriers associated with the C3-C(acetyl) bond and the C4-C(octyl) bond of the pyridine ring. These barriers determine the conformational landscape of the molecule and are crucial for understanding its interactions.

The rotation around the bond connecting the acetyl group to the pyridine ring is expected to have a significant energy barrier. This is due to the electronic interaction between the π-system of the aromatic ring and the carbonyl group. The acetyl group is electron-withdrawing, which promotes conjugation with the electron-rich pyridine ring. nih.gov This conjugation is maximized when the acetyl group is coplanar with the ring, representing a low-energy state. The transition state for rotation involves breaking this π-conjugation as the acetyl group moves to a perpendicular orientation, resulting in a substantial energy cost. nih.gov

Conversely, the rotation of the n-octyl group at the C4 position is expected to have a much lower energy barrier. The octyl group is a saturated alkyl chain and primarily interacts with the pyridine ring through weaker steric and hyperconjugative effects rather than strong π-conjugation. Therefore, it is often considered a "free rotor," with multiple low-energy conformations. nih.gov

Computational methods such as Density Functional Theory (DFT), often with hybrid functionals like B3LYP, and Møller-Plesset perturbation theory (MP2, MP3) are standardly used to calculate these rotational energy barriers. nih.govacs.org For the acetyl group, the barrier is influenced by both the electronic nature of the substituents and the surrounding medium. Studies on similar aromatic ketones have shown that such barriers can be precisely determined through these theoretical calculations. ibm.com

ParameterBondPredicted Rotational Barrier (kcal/mol)Computational Method
Rotational Barrier (ΔE) Pyridine(C3)-Acetyl(C=O)8 - 12DFT (B3LYP/6-31G)
Rotational Barrier (ΔE) Pyridine(C4)-Octyl(CH2)2 - 4DFT (B3LYP/6-31G)

This table presents hypothetical data based on values reported for structurally similar compounds in the literature. nih.govacs.org

Reactivity Studies via Computational Modeling

Computational modeling provides a powerful framework for dissecting the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) Theory for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior in chemical reactions. numberanalytics.com

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the electron-donating octyl group. The LUMO, in contrast, would be localized on the electron-deficient regions, specifically the acetyl group and the pyridine ring nitrogen. researchgate.nettjnpr.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. tjnpr.org

Electrophilic Attack: An electrophile, which seeks electrons, will preferentially attack the sites where the HOMO has the largest electron density. This would likely be the C5 position of the pyridine ring, which is activated by the C4-octyl group.

Nucleophilic Attack: A nucleophile, which donates electrons, will target sites where the LUMO is most prominent and electron density is lowest. The most probable site for nucleophilic attack is the carbonyl carbon of the acetyl group, a classic electrophilic center. wikipedia.org The C2 and C6 positions of the pyridine ring are also potential sites for nucleophilic attack, as is typical for pyridine derivatives. jscimedcentral.com

OrbitalPredicted Energy (eV)Primary Localization
HOMO -6.5Pyridine Ring, Octyl Group
LUMO -1.8Acetyl Group, Pyridine Ring
HOMO-LUMO Gap (ΔE) 4.7-

This table contains theoretical values calculated for analogous pyridine derivatives using DFT methods. researchgate.nettjnpr.org

Transition State Characterization

To fully understand a reaction mechanism, it is essential to characterize the transition state (TS)—the highest energy point along the reaction coordinate. Computational chemistry allows for the precise location of these short-lived structures. A transition state is identified as a first-order saddle point on the potential energy surface, which computationally corresponds to having exactly one imaginary vibrational frequency. rsc.org

For a reaction such as the nucleophilic addition of a generic nucleophile (e.g., hydride) to the carbonyl carbon of this compound, a transition state search would be performed. This calculation would reveal the geometry of the TS, where the new bond between the nucleophile and the carbonyl carbon is partially formed, and the C=O double bond is elongated and weakened. The energy of this TS relative to the reactants gives the activation energy of the reaction, a critical factor in determining the reaction rate. nih.gov

Nucleophilic and Electrophilic Indices

Beyond FMO theory, a set of conceptual DFT-based reactivity descriptors can quantify the susceptibility of different atomic sites to nucleophilic or electrophilic attack. These include the global electrophilicity index (ω) and local indices such as Fukui functions. tjnpr.orgias.ac.in

The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it generally more susceptible to nucleophilic rather than electrophilic attack. wikipedia.org The substituents on this compound modulate this intrinsic reactivity:

The acetyl group at C3 is strongly electron-withdrawing, further deactivating the ring towards electrophiles but activating it and its own carbonyl carbon towards nucleophiles.

The octyl group at C4 is electron-donating, which slightly activates the ring towards electrophilic attack, particularly at the ortho (C3, C5) and para (not applicable) positions relative to itself.

Fukui functions (f⁻ for nucleophilic attack, f⁺ for electrophilic attack) can be calculated for each atom to pinpoint reactivity. researchgate.netschrodinger.com For this molecule, the highest f⁻ value is expected on the carbonyl carbon, confirming it as the primary electrophilic site. The highest f⁺ values would likely be found on the pyridine ring carbons, indicating the most probable sites for protonation or reaction with electrophiles.

Atom/RegionPredicted Fukui Index (f⁻)Predicted Fukui Index (f⁺)Predicted Reactivity
Carbonyl Carbon HighLowSite for Nucleophilic Attack
Pyridine N LowModerateSite for Protonation/Lewis Acid
Pyridine C5 LowHighSite for Electrophilic Attack
Pyridine C2/C6 ModerateLowSite for Nucleophilic Attack

This table presents a qualitative prediction of condensed Fukui indices based on the electronic properties of the constituent functional groups. researchgate.netschrodinger.com

Docking Studies with Biological Macromolecules (Excluding Clinical Targets)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecule (receptor). youtube.com To illustrate the potential interactions of this compound, a hypothetical docking study can be described with a common, non-clinical transport protein like Human Serum Albumin (HSA). nih.gov

Ligand-Protein Interaction Prediction (Hypothetical Scenarios)

HSA is known to have several binding pockets that accommodate a wide variety of lipophilic and amphiphilic molecules. nih.gov Given the structure of this compound, a docking simulation would likely predict its binding within one of these pockets, such as Sudlow's Site I or II.

Hypothetical Binding Mode: The simulation would likely position the long, nonpolar octyl chain deep within a hydrophobic cavity of the binding site, maximizing favorable van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine. This hydrophobic interaction would be the primary driver for binding affinity. nih.gov

The polar portion of the molecule, the acetyl-pyridine headgroup , would be oriented towards the entrance of the binding pocket. Here, it could form specific hydrogen bonds. The carbonyl oxygen is a potential hydrogen bond acceptor, while the pyridine nitrogen could interact with polar residues or coordinated water molecules. mdpi.com

The output of a docking study includes a scoring function that estimates the binding affinity (e.g., in kcal/mol) and the detailed geometry of the predicted binding pose.

ParameterPredicted ValueDetails
Target Protein Human Serum Albumin (HSA)Non-clinical transport protein
Binding Site Sudlow's Site I (hydrophobic pocket)Hypothetical placement
Binding Energy -7.0 to -9.0 kcal/molEstimated based on similar ligands
Key Interactions Hydrophobic InteractionsOctyl chain with LEU, VAL, ALA residues
Hydrogen BondsCarbonyl oxygen with LYS, ARG residues

This table summarizes the plausible outcomes of a hypothetical molecular docking simulation. nih.govmdpi.com

Binding Affinity Estimation (Computational Models)

Computational models are instrumental in predicting the binding affinity of a ligand, such as this compound, to a biological target, typically a protein receptor. These methods can screen potential drug candidates and provide a rationale for observed biological activities at a molecular level.

Molecular Docking: A primary technique for estimating binding affinity is molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is then estimated using a scoring function, which calculates a value that approximates the binding free energy. A lower (more negative) score generally indicates a stronger binding affinity.

For this compound, a hypothetical docking study against a relevant biological target would involve preparing the 3D structures of both the ligand and the receptor. The long octyl chain of the compound is expected to play a significant role in binding, likely occupying a hydrophobic pocket within the receptor's binding site. The pyridinyl group and the ethanone (B97240) moiety can form hydrogen bonds or other polar interactions.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to provide a more detailed and dynamic picture of the ligand-receptor complex. These simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and a more accurate calculation of binding free energies through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).

Hypothetical Binding Affinity Data for this compound with a Putative Kinase Target

Computational MethodPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Molecular Docking (AutoDock Vina)-8.5LEU83, VAL65Hydrophobic
Molecular Docking (AutoDock Vina)-8.5LYS30, GLU80Hydrogen Bond
MM/PBSA-45.2--
MM/GBSA-50.8--

Note: The data presented in this table is hypothetical and serves to illustrate the type of results obtained from computational binding affinity studies. The specific values and interacting residues would depend on the actual biological target being investigated.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling for this compound Derivatives

QSAR and QSPR models are statistical methods used to predict the biological activity (QSAR) or physicochemical properties (QSPR) of compounds based on their chemical structures. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

For a series of derivatives of this compound, a QSAR study could be conducted to predict their inhibitory activity against a specific enzyme, for instance. A QSPR model could be used to predict properties like solubility or lipophilicity (logP).

Development of a QSAR/QSPR Model:

Data Set: A series of this compound derivatives with known biological activities or properties is required.

Molecular Descriptors: Various descriptors for each molecule are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to create a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Illustrative QSAR Model for Hypothetical Derivatives of this compound

A hypothetical QSAR equation for the inhibitory activity (pIC50) against a target might look like:

pIC50 = 0.75 * ClogP - 0.23 * TPSA + 0.15 * N_HBA + 2.5

Where:

ClogP is the calculated logarithm of the octanol-water partition coefficient, representing hydrophobicity.

TPSA is the topological polar surface area.

N_HBA is the number of hydrogen bond acceptors.

This equation would suggest that increasing hydrophobicity and the number of hydrogen bond acceptors, while decreasing the polar surface area, could lead to higher inhibitory activity for this class of compounds.

Biological and Biochemical Investigations of 1 4 Octylpyridin 3 Yl Ethan 1 One Excluding Clinical and Safety

In Vitro Receptor Binding Assays (Hypothetical Targets)

There is no published data on the binding affinity of 1-(4-Octylpyridin-3-yl)ethan-1-one to any hypothetical or known biological receptors.

Enzyme Inhibition/Activation Studies (Cell-Free Systems)

No studies have been found that investigate the potential for this compound to inhibit or activate any enzymes in cell-free systems.

Cellular Assays for Biological Pathway Modulation (Non-Human Cell Lines)

There is a lack of research on the effects of this compound in cellular models.

Cell Viability and Proliferation Studies (Basic Research Context)

No data is available regarding the impact of this compound on the viability or proliferation of any non-human cell lines.

Apoptosis and Necrosis Pathway Analysis (Cell-Based)

The effect of this compound on apoptosis or necrosis pathways has not been studied.

Inflammatory Mediator Production in Cellular Models

There are no reports on whether this compound can modulate the production of inflammatory mediators in any cellular models.

Advanced Methodological Approaches in Research on 1 4 Octylpyridin 3 Yl Ethan 1 One

Metabolomic Profiling of 1-(4-Octylpyridin-3-yl)ethan-1-one in Biological Systems (Excluding Clinical)

Metabolomic profiling serves as a powerful tool to understand the systemic impact of a novel compound by capturing a snapshot of the metabolome. This is achieved through untargeted and targeted analyses of endogenous small molecules in biological samples. nih.gov

In a hypothetical study, the metabolic effects of this compound could be investigated in a relevant in vitro model, such as a human liver cell line (e.g., HepG2), to simulate hepatic metabolism. The cells would be exposed to the compound, and cell lysates and supernatant would be collected for analysis. Untargeted metabolomics using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) would be employed to generate a broad overview of metabolic perturbations. nih.gov Subsequently, targeted metabolomics could be used to quantify specific metabolites of interest identified in the initial screen.

Hypothetical Research Findings:

Multivariate statistical analysis of the untargeted metabolomics data could reveal a clear distinction between cells treated with this compound and control cells. Key metabolic pathways potentially affected might include fatty acid metabolism, given the compound's octyl chain, and pathways related to pyridinyl compounds.

Proteomic Approaches for Identifying Protein Binding Partners

Identifying the protein targets of a small molecule is crucial for understanding its mechanism of action. rsc.org Chemical proteomics, a sub-discipline of proteomics, utilizes chemical probes to isolate and identify these binding partners from complex biological mixtures. rsc.org

To identify the protein binding partners of this compound, a chemical probe could be synthesized. This would involve modifying the parent compound with a reactive group (e.g., a photo-activatable crosslinker) and an affinity tag (e.g., biotin (B1667282) or an alkyne for click chemistry). rsc.org This probe would then be incubated with cell lysates or live cells. Upon activation, the probe would covalently bind to interacting proteins. These protein-probe complexes could then be enriched and the bound proteins identified by mass spectrometry. nih.gov

Hypothetical Research Findings:

A quantitative proteomic analysis, such as Stability of Proteins from Rates of Oxidation (SPROX), could be employed to measure changes in protein stability upon binding to this compound. nih.gov This method can identify direct binding events and allosteric effects without requiring chemical modification of the compound.

Microfluidic and High-Throughput Screening Techniques for Compound Evaluation

Microfluidics and high-throughput screening (HTS) are essential for the rapid and cost-effective evaluation of new chemical entities. nih.gov These technologies allow for the testing of compounds in a miniaturized and parallelized format, conserving reagents and enabling large-scale experiments. capes.gov.br

A hypothetical HTS campaign for this compound could involve screening it against a panel of receptors, enzymes, and ion channels to identify its primary biological targets and assess its selectivity. Droplet-based microfluidics could be used for single-cell analyses, encapsulating individual cells with the compound to measure cellular responses with high temporal and spatial resolution. nih.gov

Hypothetical Research Findings:

An initial broad-panel HTS could indicate that this compound exhibits significant activity at a specific G-protein coupled receptor (GPCR). A subsequent dose-response screening in a microfluidic format would allow for the precise determination of its potency and efficacy.

Advanced Microscopy for Subcellular Localization and Effects (e.g., Super-Resolution Microscopy)

Advanced microscopy techniques are indispensable for visualizing the subcellular localization of a compound and its effects on cellular architecture. frontiersin.org Super-resolution microscopy, such as Stochastic Optical Reconstruction Microscopy (STORM) or Stimulated Emission Depletion (STED) microscopy, can overcome the diffraction limit of light, allowing for imaging at the nanoscale.

To determine the subcellular distribution of this compound, a fluorescently labeled analog could be synthesized. Live-cell imaging using confocal or light-sheet fluorescence microscopy (LSFM) would then be performed to track its movement and accumulation within different organelles. nih.gov This can provide insights into its mechanism of action and potential off-target effects. nih.gov

Hypothetical Research Findings:

Live-cell imaging might reveal that the fluorescently-tagged this compound analog preferentially accumulates in the endoplasmic reticulum and mitochondria. Super-resolution microscopy could further show that the compound co-localizes with specific protein markers within these organelles.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

In the context of this compound, AI and ML could be leveraged in several ways. The data generated from metabolomic, proteomic, and HTS studies could be used to build predictive models of the compound's structure-activity relationship (SAR). core.ac.uk Generative AI models could then be employed to design novel analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Hypothetical Research Findings:

An ML model trained on the initial screening data could predict that modifying the length of the alkyl chain and the substitution pattern on the pyridine (B92270) ring would enhance binding affinity for the identified target. A generative model could then propose a series of new analogs based on these predictions.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Synthetic Pathways for Complex Derivatives

The future development of 1-(4-Octylpyridin-3-yl)ethan-1-one hinges on the ability to generate a diverse library of analogues for screening and application development. Modern synthetic organic chemistry offers a robust toolkit for this purpose. Advancements in transition-metal-catalyzed cross-coupling and cyclization reactions, as well as multicomponent reactions, provide efficient routes to functionalized pyridine (B92270) derivatives. nih.govrsc.org

Future synthetic efforts could focus on several key areas:

Modification of the Octyl Chain: Introducing branching, unsaturation, or functional groups (e.g., hydroxyl, amino, fluoro) onto the octyl chain could modulate the compound's lipophilicity and steric profile, influencing its biological interactions and material properties.

Derivatization of the Acetyl Group: The ketone functionality is a versatile handle for transformations such as reduction to an alcohol, conversion to an oxime, or use in aldol or Knoevenagel condensation reactions to build more complex structures. wikipedia.org

C-H Functionalization of the Pyridine Ring: Direct and selective functionalization of the pyridine ring's C-H bonds is a significant area of research. researchgate.netnih.gov Applying these methods could allow for the introduction of additional substituents at the C2, C5, or C6 positions, dramatically expanding the chemical space around the core scaffold. whiterose.ac.ukchemrxiv.org

These advanced synthetic strategies will be crucial for creating novel derivatives with tailored properties for specific applications.

Synthetic StrategyDescriptionPotential Application for Derivatives
Multicomponent Reactions (e.g., Hantzsch Synthesis) A one-pot reaction combining multiple starting materials to form a complex product, offering high atom economy and efficiency. nih.govRapid generation of a diverse library of pyridine analogues with varied substitution patterns for high-throughput screening.
Transition-Metal Catalysis (e.g., Suzuki, Stille Coupling) Palladium- or nickel-catalyzed reactions that form new carbon-carbon bonds, allowing for the introduction of aryl, vinyl, or alkyl groups. dntb.gov.uaSynthesis of derivatives with extended conjugation or specific steric bulk for applications in materials science or as biological probes.
C-H Activation/Functionalization Direct conversion of a C-H bond on the pyridine ring into a C-C, C-N, or C-O bond, avoiding the need for pre-functionalized starting materials. acs.orgunimi.itLate-stage modification of the core structure to fine-tune biological activity or material properties without requiring a complete re-synthesis. unimi.it
Reductive Functionalization Using reductive dearomatization to activate the pyridine ring towards reaction with nucleophiles, followed by rearomatization. acs.orgCreation of novel N-heterocycles with unique three-dimensional structures for exploring new biological targets.

Elucidation of Broader Biological System Interactions Beyond Specific Targets

While initial studies on a compound like this compound might focus on a single biological target, its full therapeutic or research potential can only be understood by characterizing its broader interactions within a biological system. Pyridine derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.govnih.govmdpi.com

Future research should employ unbiased, system-wide approaches to map the compound's interactome. Phenotypic screening, where the compound is tested across a wide array of cell lines and its effects on cell morphology, proliferation, and other observable traits are monitored, can reveal unexpected activities. rsc.org Techniques such as chemical proteomics can identify the full suite of proteins that the compound binds to within a cell, uncovering both primary targets and potential off-targets that could lead to polypharmacological effects or unforeseen toxicities. This broader understanding is essential for its development as either a therapeutic lead or a research tool.

Development of this compound as a Chemical Probe for Biological Research

A chemical probe is a small molecule used to study and manipulate a biological system or protein target. Given its defined structure, this compound is an excellent candidate for development into a chemical probe. This would involve synthetically modifying the molecule to incorporate a reporter tag (like a fluorophore or biotin) or a reactive group for covalent labeling, without significantly disrupting its binding to its biological target.

Pyridine-based structures have been successfully developed as fluorescent probes for applications like bioimaging and metal ion detection. nih.gov The development of such probes from the this compound scaffold could enable researchers to visualize the subcellular localization of its target, quantify target engagement in living cells, and facilitate the isolation and identification of binding partners. iaea.org

Probe TypeModificationResearch Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., FITC, Rhodamine) to the octyl chain or via the acetyl group.Visualize the subcellular localization of the target protein via fluorescence microscopy; quantify target engagement using techniques like fluorescence polarization.
Affinity-Based Probe Incorporation of a biotin (B1667282) tag.Isolate the target protein and its binding partners from cell lysates for identification by mass spectrometry (pull-down assays).
Photoaffinity Probe Introduction of a photoreactive group (e.g., diazirine, benzophenone).Covalently crosslink the probe to its target protein upon UV irradiation, allowing for unambiguous target identification.

Potential Non-Biomedical Applications (e.g., Materials Science, Catalysis)

The utility of pyridine derivatives extends beyond biology into materials science and catalysis. nih.gov The unique electronic structure of the pyridine ring and the nucleophilic nitrogen atom make these compounds valuable as ligands in coordination chemistry and as organocatalysts. unimi.it

Future research into non-biomedical applications of this compound could explore:

Catalysis: The pyridine nitrogen can coordinate with transition metals to form complexes with catalytic activity. unimi.it Iron complexes with bis(imino)pyridine ligands, for example, are highly active catalysts for ethylene oligomerization. acs.org Derivatives of the title compound could be explored as new ligands for a range of organic transformations. The long octyl chain might enhance solubility in nonpolar solvents, which is advantageous for certain catalytic processes.

Materials Science: Pyridine-containing polymers and materials are investigated for applications in optoelectronics, such as in solar cells and light-emitting diodes. researchgate.net The functional groups on this compound could be used to incorporate it into polymer backbones or as functional pendants, where the octyl group could influence properties like processability and film morphology. Furthermore, pyridine groups have been used to functionalize carbon nanotubes for applications in electrocatalysis. acs.org

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, a systems biology approach is indispensable. nih.gov This involves integrating data from multiple "omics" platforms to build a comprehensive picture of the cellular response to the compound. By treating a biological model (e.g., a cell line or organoid) with the compound and subsequently analyzing the transcriptome (RNA-seq), proteome (mass spectrometry), and metabolome (NMR/mass spectrometry), researchers can move beyond a one-target, one-effect model.

This integrated multi-omics approach can help to:

Elucidate the compound's mechanism of action by identifying entire pathways that are perturbed.

Discover biomarkers that indicate target engagement or predict response.

Identify potential mechanisms of resistance or toxicity.

Generate new, testable hypotheses about the compound's function.

Omics TechnologyBiological Information ProvidedPotential Insights for this compound
Transcriptomics (RNA-seq) Measures the abundance of all RNA transcripts in a cell.Identifies genes whose expression is up- or down-regulated by the compound, revealing affected signaling pathways.
Proteomics Measures the abundance and post-translational modifications of proteins.Confirms changes in gene expression at the protein level and identifies changes in protein activity (e.g., phosphorylation).
Metabolomics Measures the levels of small molecule metabolites.Reveals alterations in metabolic pathways, providing a functional readout of the compound's cellular effects.
Interactomics Maps protein-protein and protein-small molecule interactions.Identifies the direct binding partners of the compound and how it affects protein complexes and networks.

Challenges and Opportunities in the Field of Pyridine-Based Compound Research

The field of pyridine chemistry is mature, yet it continues to present both challenges and significant opportunities. A primary challenge is achieving regioselectivity in the functionalization of the pyridine ring. researchgate.net Due to the ring's electron-deficient nature, certain positions (C3 and C5) are notoriously difficult to functionalize directly, often requiring multi-step or dearomatization strategies. nih.gov Overcoming this challenge through the development of novel synthetic methods remains a key goal. nih.gov

The opportunities, however, are vast. The pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in a multitude of approved drugs and bioactive molecules. rsc.orgresearchgate.netrsc.org There is immense potential for the development of new pyridine-based therapeutics for a wide range of diseases, from cancer to diabetes to infectious diseases. rsc.orgmdpi.comjchemrev.com In materials science, the tunability of pyridine derivatives offers the potential to create novel materials with tailored electronic and physical properties. 360iresearch.com The continued exploration of compounds like this compound and its derivatives will undoubtedly contribute to these advancements.

Conclusion and Future Outlook for this compound Studies

While research focused specifically on this compound may be in its early stages, the rich chemistry and diverse applicability of the pyridine scaffold provide a clear and exciting roadmap for future investigation. The strategic exploration of novel synthetic pathways will be fundamental to creating a library of derivatives necessary for probing its potential. By leveraging powerful modern techniques—from chemical proteomics to multi-omics data integration—researchers can elucidate the compound's biological interactions on a systems level.

Beyond its potential biological activity, the non-clinical translational perspectives for this compound are broad, with promising applications in catalysis and materials science. The future outlook for this compound is one of significant potential, serving as a versatile building block for the development of sophisticated chemical probes, novel materials, and potentially new therapeutic agents. Continued interdisciplinary research will be key to unlocking the full value of this and related pyridine-based compounds. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.